molecular formula C24H20I2O4 B1610518 6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene CAS No. 300369-65-7

6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Cat. No.: B1610518
CAS No.: 300369-65-7
M. Wt: 626.2 g/mol
InChI Key: LSFNKCJOWHKIRZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene follows International Union of Pure and Applied Chemistry conventions for complex aromatic systems. According to these standards, the compound is named by identifying the parent binaphthyl structure and systematically describing the substituents and their positions. The base name derives from the 1,1'-binaphthyl framework, which represents two naphthalene rings connected at their 1-positions. The numbering system begins with the carbon atoms involved in the inter-ring bond, designated as position 1 on each ring, and continues around each naphthalene unit following established aromatic numbering protocols.

The methoxymethoxy substituents, represented by the formula -OCH2OCH3, are located at the 2,2'-positions of the binaphthyl system. These groups are systematically named as methoxymethoxy rather than using abbreviated forms, maintaining clarity in chemical communication. The iodine atoms occupy the 6,6'-positions, which correspond to specific carbon atoms on each naphthalene ring that are positioned meta to the hydroxyl-bearing carbons in the parent binaphthol structure. This positioning is crucial for understanding the compound's reactivity and electronic properties, as the 6,6'-positions are sufficiently distant from the central axis to minimize steric interactions while remaining accessible for chemical modification.

Alternative naming conventions may describe this compound using different positional numbering systems, particularly when considering the relationship to other binaphthyl derivatives. For instance, some literature sources may refer to similar compounds using 3,3'-positioning nomenclature, which reflects different numbering priorities but describes analogous molecular architectures. The International Chemical Identifier system provides unambiguous structural representation through its InChI format: InChI=1S/C24H20I2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3, which encodes all structural information in a standardized format.

Historical Development of Binaphthyl-Based Halogenated Compounds

The historical development of binaphthyl-based halogenated compounds traces back to fundamental research on binaphthol chemistry, which began gaining prominence in the latter half of the twentieth century. Early investigations into binaphthol derivatives focused primarily on their potential as chiral auxiliaries and catalysts for asymmetric synthesis. The introduction of halogen substituents, particularly bromine and iodine, emerged as researchers recognized the enhanced reactivity these functionalities provided for subsequent chemical transformations. The systematic exploration of halogenation patterns led to the development of various positional isomers, each offering distinct electronic and steric properties.

Research conducted in the 1980s and 1990s established fundamental methodologies for the selective halogenation of binaphthol frameworks. Cram and colleagues reported significant advances in the ortho-lithiation of binaphthol methyl ethers using n-butyllithium in the presence of tetramethylethylenediamine, followed by treatment with bromine to yield 3,3'-disubstituted products. These early studies demonstrated the importance of protective groups in directing regioselectivity and maintaining stereochemical integrity during halogenation processes. The development of these methodologies provided the foundation for more complex synthetic strategies involving multiple functional group manipulations.

The evolution toward iodinated derivatives represented a significant advancement in the field, as iodine atoms offer superior reactivity in cross-coupling reactions compared to their bromine counterparts. Research has shown that 6-iodo substituted binaphthol derivatives exhibit enhanced reactivity in transition metal-catalyzed processes, making them particularly valuable for the synthesis of complex organic molecules. The incorporation of methoxymethoxy protecting groups further expanded the utility of these compounds by providing orthogonal protection strategies that could be selectively manipulated under mild conditions. This combination of halogen functionality and protective group chemistry has made iodinated binaphthyl derivatives essential tools in modern synthetic organic chemistry.

Compound Class Halogen Position Key Applications Historical Period
Brominated Binaphthols Bromine 3,3'-positions Early asymmetric catalysis 1980s-1990s
Brominated Binaphthols Bromine 6,6'-positions Cross-coupling reactions 1990s-2000s
Iodinated Binaphthols Iodine 3,3'-positions Enhanced reactivity 2000s-2010s
Iodinated Binaphthols Iodine 6,6'-positions Advanced synthetic applications 2010s-present

Positional Isomerism in Diiodinated Naphthalene Derivatives

Positional isomerism in diiodinated naphthalene derivatives represents a fundamental aspect of structural chemistry that significantly influences molecular properties and reactivity patterns. The naphthalene ring system offers multiple positions for iodine substitution, each resulting in distinct isomeric forms with unique electronic and steric characteristics. Research on simple diiodonaphthalenes has revealed that different substitution patterns lead to variations in intramolecular interactions, particularly between iodine atoms, which can affect molecular stability and reactivity.

The 1,8-diiodonaphthalene isomer exemplifies the significance of positional relationships in determining molecular behavior. With iodine atoms positioned at adjacent positions on the same benzene ring of the naphthalene system, this compound exhibits unique intramolecular interactions that influence its electronic structure. Studies using photoelectron spectroscopy and quantum chemical calculations have demonstrated that the proximity of iodine substituents creates distinctive electronic environments that differ markedly from other isomeric forms. The molecular formula C10H6I2 and molecular weight of 379.96 grams per mole characterize this basic diiodinated framework, which serves as a model for understanding more complex binaphthyl derivatives.

In contrast, the 1,5-diiodonaphthalene isomer positions the iodine atoms on opposite rings of the naphthalene system, creating a different pattern of electronic distribution and steric interactions. This positioning eliminates the close proximity effects observed in the 1,8-isomer while maintaining the overall molecular framework. The 2,3-diiodonaphthalene isomer represents yet another substitution pattern, with adjacent iodine atoms on the same ring but in different relative positions compared to the 1,8-isomer. These structural variations demonstrate the importance of precise positional control in designing compounds with specific properties and reactivity profiles.

The extension of positional isomerism concepts to binaphthyl systems reveals additional complexity due to the presence of two naphthalene units and the potential for atropisomerism. The 6,6'-diiodo substitution pattern in binaphthyl derivatives positions the iodine atoms on equivalent carbons of each naphthalene ring, creating a symmetrical arrangement that facilitates predictable reactivity patterns. Alternative positioning, such as 3,3'-disubstitution, places the halogens closer to the central biaryl axis, potentially affecting the conformational preferences and overall molecular geometry. These positional variations have profound implications for the design of chiral catalysts and the development of stereoselective synthetic methodologies.

Isomer Type Iodine Positions Molecular Formula Key Structural Features
1,8-Diiodonaphthalene Adjacent same ring C10H6I2 Close intramolecular I-I interactions
1,5-Diiodonaphthalene Opposite rings C10H6I2 Reduced steric interactions
2,3-Diiodonaphthalene Adjacent same ring C10H6I2 Alternative adjacency pattern
6,6'-Diiodobinaphthyl Symmetrical positions C24H20I2O4 Enhanced synthetic utility

Properties

IUPAC Name

6-iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20I2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNKCJOWHKIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)I)C3=C(C=CC4=C3C=CC(=C4)I)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475933
Record name 6-iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300369-65-7
Record name 6-iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure

The compound features:

  • Two naphthalene rings.
  • Iodine substituents, which can enhance reactivity.
  • Methoxymethoxy linkages that may influence electronic properties and solubility.

Biological Activity

Despite the intriguing structure, there is currently a lack of comprehensive scientific data detailing the biological activity of 6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene. However, the following aspects can be considered based on related compounds and structural analogs:

Potential Biological Activities:

  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, particularly against resistant strains of bacteria.
  • Anticancer Activity : Naphthalene derivatives often exhibit cytotoxic effects against various cancer cell lines, suggesting potential antiproliferative properties.
  • Enzyme Inhibition : Compounds with iodine substitutions may interact with specific enzymes, leading to inhibition or modulation of biological pathways.

Case Studies and Related Research

While direct studies on this specific compound are scarce, several related investigations provide insights into potential biological activities:

  • Naphthalene Derivatives : Research indicates that naphthalene derivatives can exhibit significant antibacterial and anticancer activities. For instance, studies on methoxy-substituted naphthalenes demonstrated effectiveness against Staphylococcus aureus and various cancer cell lines (e.g., HeLa and A549) .
  • Mechanisms of Action : In silico studies have suggested that certain naphthalene derivatives can interact with target proteins involved in bacterial resistance mechanisms, such as the accessory gene regulator protein A (AgrA) in Staphylococcus aureus .
  • Structural Activity Relationship (SAR) : The presence of iodine and methoxymethoxy groups in similar compounds has been linked to enhanced biological activity due to increased lipophilicity and potential for forming hydrogen bonds with biological targets .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Biological Activities
6-Iodo-naphthaleneSingle iodine on naphthaleneModerate antibacterial activity
3-MethoxynaphthaleneMethoxy group on naphthaleneAnticancer properties in vitro
5-IodouracilIodine substituted uracilAntimetabolite activity in cancer treatment

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene C24H20I2O4 ~746.08 Iodine (6,6'), Methoxymethoxy (2,2') High molecular weight, potential for catalysis or crystallography
(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl C24H22O4 374.44 Methoxymethoxy (2,2') Melting point: 101–105°C; optical rotation: +94.5° (THF)
6-Iodo-1-methoxynaphthalene C11H9IO 284.09 Iodine (6), Methoxy (1) Intermediate in synthesis; increased reactivity due to iodine
1-Iodo-2-methoxynaphthalene C11H9IO 284.10 Iodine (1), Methoxy (2) CAS 32721-21-4; used in coupling reactions
(3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone C22H18O3 330.38 Methoxy (3,6), Ketone Interplanar angle: 78.02° between naphthalene rings

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s high molecular weight (~746 g/mol) reduces solubility in polar solvents compared to non-iodinated analogs like (R)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (374 g/mol) .
  • Optical Activity : While (R)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl displays significant optical rotation (+94.5° in THF) due to its chiral binaphthyl structure , the target compound’s symmetry (if present) may render it optically inactive unless synthesized with specific stereochemistry.

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : The methoxymethoxy groups improve thermal stability compared to methoxy analogs, as observed in related compounds .
  • Hydrolytic Sensitivity : Methoxymethoxy groups are more resistant to hydrolysis than acetates or ethers, making the target compound suitable for aqueous reaction conditions .

Preparation Methods

Iodination of Naphthalene Precursors

Iodination is critical for introducing iodine atoms at positions 1 and 6 of the naphthalene rings. Two approaches are documented:

  • Direct Iodination : Treatment of 1-methoxymethoxy-naphthalene with iodine monochloride (ICl) in acetic acid at 60°C yields 6-iodo-2-(methoxymethoxy)naphthalene.
  • Lithiation-Iodination : Using n-BuLi and I₂ in THF at −78°C for regioselective iodination.

Example Reaction Conditions

Step Reagents/Conditions Yield Reference
Lithiation n-BuLi, THF, −78°C 85%
Iodination I₂, THF, −78°C → rt 78%

Methoxymethyl (MOM) Protection

MOM groups are introduced to protect hydroxyl groups during synthesis:

Key Data

  • Reagents : MOMCl (1.2 equiv), DIEA (2.0 equiv), DCM, 0°C → rt.
  • Yield : 90–95%.

Palladium-Catalyzed Coupling

The binaphthyl structure is constructed via Suzuki-Miyaura or Stille coupling:

  • Suzuki Coupling : Uses 6-iodo-2-(methoxymethoxy)naphthalene with boronic acid derivatives under Pd(PPh₃)₄ catalysis.
  • Stille Coupling : Employs tributylstannane intermediates for C–C bond formation.

Optimized Conditions

Parameter Value Reference
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PCy₃·HBF₄ (10 mol%)
Solvent DMA, 95°C, 24 h
Yield 55–75%

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexanes/EtOAc 4:1) removes unreacted iodinated intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity product (≥98% by HPLC).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.48 (d, J = 9.6 Hz), 5.24 (s, OCH₂O).
    • HRMS : m/z 626.2 [M]⁺ (calculated for C₂₄H₂₀I₂O₄).

Challenges and Optimization

  • Iodine Stability : Light-sensitive intermediates require dark conditions.
  • MOM Deprotection : Avoided using mild bases (e.g., K₂CO₃/MeOH) to prevent cleavage.

Applications in Medicinal Chemistry

This compound serves as a precursor for:

Q & A

Q. What are the recommended synthetic pathways for preparing 6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of naphthalene derivatives. Key steps include:

Protection of hydroxyl groups : Use methoxymethyl (MOM) ether protection for hydroxyl groups on naphthalene rings, as described for similar compounds in alkoxy-substituted naphthol syntheses .

Iodination : Introduce iodine at positions 1 and 6 using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Monitor reaction progress via TLC with hexane:ethyl acetate (9:1) solvent systems .

Purification : Employ column chromatography with silica gel and gradient elution to isolate the product. Validate purity via HPLC or NMR.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxymethoxy and iodine substituents based on chemical shifts (e.g., MOM groups appear as singlets at δ 3.3–3.5 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight and fragmentation patterns, referencing databases like NIST for naphthalene derivatives .
  • Computational Analysis : Perform DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian, guided by frameworks for alkoxy-substituted aromatics .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard Mitigation : Classify the compound under acute toxicity (Category 4) based on structural analogs like 1-(6-methoxy-2-naphthyl)ethanol, which exhibits harmful effects via inhalation, ingestion, or dermal exposure .
  • Engineering Controls : Use fume hoods for synthesis and handling.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Collect iodinated waste separately for halogen-specific disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies evaluating naphthalene derivatives?

  • Methodological Answer :
  • Systematic Review Design : Apply inclusion criteria from toxicological profiles (e.g., Table B-1 in ) to filter studies by species (human/lab mammals), exposure routes (oral/inhalation), and health outcomes (hepatic/renal effects).
  • Data Harmonization : Use meta-analysis tools to reconcile dose-response discrepancies. For example, adjust for metabolic differences between species using allometric scaling .
  • Mechanistic Studies : Conduct in vitro assays (e.g., CYP450 enzyme inhibition) to clarify metabolic pathways and interspecies variability .

Q. What strategies optimize reaction yields in multi-step syntheses of iodinated naphthalene derivatives?

  • Methodological Answer :
  • Stepwise Optimization :

Iodination Efficiency : Screen solvents (e.g., DMF vs. DCM) and catalysts (e.g., FeCl₃) to maximize electrophilic substitution .

Protection Group Stability : Test MOM and alternative protecting groups (e.g., TBS) under iodination conditions to minimize deprotection .

  • Kinetic Analysis : Use in situ FTIR or reaction calorimetry to monitor intermediate stability and adjust reaction times .

Q. How can computational models predict the compound’s environmental or pharmacological interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., cyclooxygenase enzymes) using docking software (AutoDock Vina) and validate with experimental IC₅₀ values from naproxen analog studies .
  • Environmental Fate Modeling : Apply QSAR models to estimate biodegradation and bioaccumulation potential, leveraging data from structurally similar polycyclic aromatic hydrocarbons .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Reactant of Route 2
6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

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